molecular formula C16H23FN2O2 B2842122 (R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate CAS No. 876162-21-9

(R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2842122
CAS No.: 876162-21-9
M. Wt: 294.37
InChI Key: QIVAXTCJLWVJKN-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 1-(2-fluorobenzyl)pyrrolidin-3-ylcarbamate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One of the primary research applications of related compounds involves the exploration of their synthesis and chemical properties. For instance, the development and pilot-plant synthesis of similar compounds like (S)-tert-Butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate demonstrate scalable synthetic routes. This particular compound, an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors, showcases the chemical synthesis potential of related tert-butyl carbamate derivatives through efficient one-pot, two-step telescoped sequences starting from readily available materials, resulting in significant yields and purity (Wenjie Li et al., 2012).

Structural Analysis and Stereochemistry

Research also delves into the determination of absolute configuration and stereochemistry of related compounds, as seen in studies determining the configuration of (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate. Such studies involve comprehensive methods like vibrational circular dichroism and X-ray diffraction, establishing foundational knowledge for further chemical and pharmacological applications (P. Procopiou et al., 2016).

Crystal Structure and Molecular Interactions

Investigations into the crystal structures and molecular interactions of tert-butyl carbamate derivatives reveal insights into their physical chemistry. The crystal analysis of compounds like tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate helps understand the orientation of carbamate and amide groups, alongside hydrogen bonding and dipole moments, contributing to the broader understanding of molecular interactions and structural chemistry (P. Baillargeon et al., 2014).

Potential Pharmaceutical Applications

While specific to not discussing drug use and dosage, it's notable that research on tert-butyl carbamate derivatives often explores their potential as scaffolds or intermediates in the development of pharmaceutical agents. For example, studies on similar compounds have investigated their role in synthesizing anti-inflammatory agents and understanding their mechanism of action, demonstrating the broader relevance of such compounds in medicinal chemistry and drug development processes (H. Ikuta et al., 1987).

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVAXTCJLWVJKN-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.